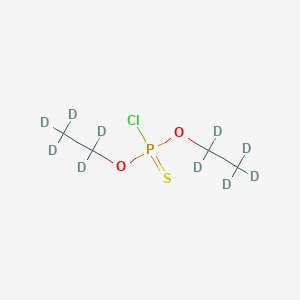
Acide 2-((2,6-dichlorophényl)amino)benzoïque
Vue d'ensemble
Description
N-(2,6-Dichlorophenyl)anthranilic acid, also known as N-(2,6-Dichlorophenyl)anthranilic acid, is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,6-Dichlorophenyl)anthranilic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,6-Dichlorophenyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-Dichlorophenyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'un anti-inflammatoire non stéroïdien (AINS)
Acide 2-((2,6-dichlorophényl)amino)benzoïque : est un AINS potentiel . Il s'agit d'un analogue du diclofénac, un AINS bien connu, et il a été synthétisé pour l'étude de ses propriétés pharmacologiques. Les effets anti-inflammatoires du composé sont explorés pour des applications thérapeutiques dans des affections comme l'arthrite et la douleur aiguë.
Études de polymorphisme
Le polymorphisme de l'this compound a été étudié de manière approfondie . Les chercheurs ont étudié l'effet de l'échange double Cl–CH3 sur les formes polymorphes du composé. Cette recherche est cruciale pour comprendre les propriétés du matériau, qui peuvent affecter sa stabilité, sa solubilité et sa biodisponibilité.
Formation de sel de cocristal
Des études ont montré que l'this compound peut former des sels de cocristal . Ces cocristaux peuvent avoir des propriétés physicochimiques différentes par rapport au composé parent, ce qui peut entraîner une amélioration des performances du médicament et fournir des informations sur de nouveaux systèmes d'administration de médicaments.
Recherche sur l'isomorphisme et l'isostructuralité
La capacité du composé à présenter de l'isomorphisme et de l'isostructuralité avec des systèmes apparentés a été observée . Cette caractéristique est importante pour le développement de nouveaux produits pharmaceutiques et pour la prédiction du comportement des cristaux.
Chimie analytique : découverte d'une nouvelle forme orthorhombique
Une nouvelle forme orthorhombique de l'this compound a été découverte . Cela contribue au domaine de la chimie analytique en fournissant une compréhension plus approfondie de la structure cristalline et des propriétés du composé.
Analyse de la flexibilité conformationnelle
La flexibilité conformationnelle de l'this compound est similaire à celle de ses analogues et a fait l'objet de recherches . Cette analyse aide à prédire le comportement de la molécule dans différents environnements et peut influencer la conception de médicaments plus efficaces.
Études d'interaction intermoléculaire
L'analyse de Hirshfeld a été utilisée pour révéler différentes interactions intermoléculaires contribuant à la stabilité de la forme cristalline de l'this compound . La compréhension de ces interactions est cruciale pour la conception de meilleures formulations pharmaceutiques.
Synthèse et caractérisation
La synthèse et la caractérisation de l'this compound fournissent des informations précieuses pour son utilisation potentielle dans diverses applications pharmaceutiques . Le processus de synthèse du composé et sa caractérisation par des techniques telles que la diffraction des rayons X, la DSC et la FT-IR sont essentiels pour garantir la qualité et l'efficacité du développement des médicaments.
Mécanisme D'action
Target of Action
2-((2,6-Dichlorophenyl)amino)benzoic acid, also known as Diclofenac Carboxylic Acid, is a potential non-steroidal anti-inflammatory drug
Mode of Action
As a potential non-steroidal anti-inflammatory drug, it may work by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body .
Biochemical Pathways
Non-steroidal anti-inflammatory drugs typically inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins .
Result of Action
As a potential non-steroidal anti-inflammatory drug, it may help to reduce inflammation, pain, and fever .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-((2,6-Dichlorophenyl)amino)benzoic acid are largely tied to its role as a potential NSAID As such, it is expected to interact with enzymes and proteins involved in inflammatory processes
Cellular Effects
As a potential NSAID, it is expected to influence cell function by modulating inflammatory pathways
Molecular Mechanism
The molecular mechanism of action of 2-((2,6-Dichlorophenyl)amino)benzoic acid is not well-defined. As a potential NSAID, it may exert its effects at the molecular level through interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression
Propriétés
IUPAC Name |
2-(2,6-dichloroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFKIFYBYASEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159750 | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13625-57-5 | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA) and 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), and why is this significant?
A1: 2-DCABA and HDMPA are structural analogs, with the key difference being the substitution of the two methyl groups (-CH3) in HDMPA with chlorine atoms (-Cl) in 2-DCABA at the 2 and 6 positions of the phenyl ring. [] This seemingly small change in structure can significantly influence the compound's physical and chemical properties, such as its crystal packing, solubility, and potentially its biological activity. []
Q2: What polymorphic forms have been observed for 2-DCABA and HDMPA?
A2: Research has shown that 2-DCABA exhibits polymorphism, meaning it can exist in different crystal structures. [] This study successfully harvested a second polymorphic form of HDMPA, adding to the existing knowledge about its solid-state properties. Interestingly, the research also identified isomorphism between the two systems, meaning 2-DCABA and HDMPA can crystallize in similar crystal structures despite their structural differences. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
